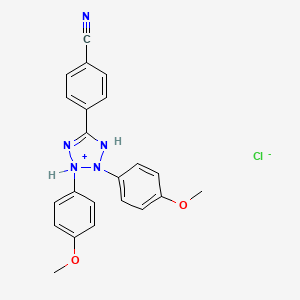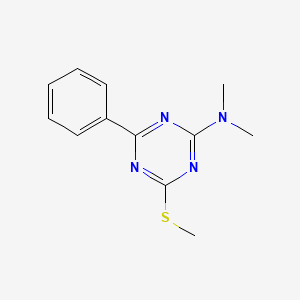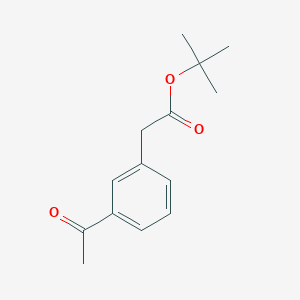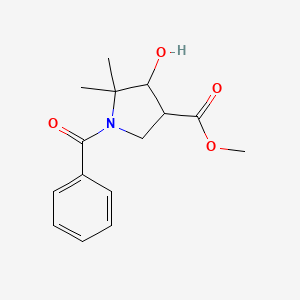
2H-Tetrazolium,5-(4-cyanophenyl)-2,3-bis(4-methoxyphenyl)-,chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-Tetrazolium,5-(4-cyanophenyl)-2,3-bis(4-methoxyphenyl)-,chloride is a complex organic compound that belongs to the tetrazolium family. Tetrazolium compounds are widely used in biochemical assays, particularly in cell viability and proliferation studies. This specific compound is characterized by the presence of cyanophenyl and methoxyphenyl groups, which may impart unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Tetrazolium,5-(4-cyanophenyl)-2,3-bis(4-methoxyphenyl)-,chloride typically involves the reaction of tetrazolium salts with appropriate aryl substituents. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the correct formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process would likely include steps such as purification, crystallization, and drying to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction could produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
2H-Tetrazolium,5-(4-cyanophenyl)-2,3-bis(4-methoxyphenyl)-,chloride has several applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and assays.
Biology: Employed in cell viability assays to measure metabolic activity.
Medicine: Potential use in diagnostic assays and therapeutic research.
Industry: Utilized in the development of biochemical sensors and analytical devices.
Wirkmechanismus
The mechanism of action for this compound involves its interaction with cellular components, leading to measurable changes in cell viability or metabolic activity. The molecular targets may include enzymes involved in redox reactions, and the pathways could involve electron transfer processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2H-Tetrazolium,5-(4-nitrophenyl)-2,3-bis(4-methoxyphenyl)-,chloride
- 2H-Tetrazolium,5-(4-aminophenyl)-2,3-bis(4-methoxyphenyl)-,chloride
Uniqueness
The presence of the cyanophenyl group in 2H-Tetrazolium,5-(4-cyanophenyl)-2,3-bis(4-methoxyphenyl)-,chloride may impart unique electronic properties, making it distinct from other tetrazolium compounds. This uniqueness could be reflected in its reactivity and applications in various assays.
Eigenschaften
Molekularformel |
C22H20ClN5O2 |
|---|---|
Molekulargewicht |
421.9 g/mol |
IUPAC-Name |
4-[2,3-bis(4-methoxyphenyl)-1,3-dihydrotetrazol-3-ium-5-yl]benzonitrile;chloride |
InChI |
InChI=1S/C22H19N5O2.ClH/c1-28-20-11-7-18(8-12-20)26-24-22(17-5-3-16(15-23)4-6-17)25-27(26)19-9-13-21(29-2)14-10-19;/h3-14H,1-2H3,(H,24,25);1H |
InChI-Schlüssel |
JFEMCSLYJFWCCU-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)[NH+]2N=C(NN2C3=CC=C(C=C3)OC)C4=CC=C(C=C4)C#N.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[(Benzenesulfonyl)oxy]-N-phenylaniline](/img/structure/B13129127.png)


![7-(Trifluoromethyl)pyrido[2,3-d]pyrimidin-4-ol](/img/structure/B13129146.png)

![Ethyl 2-(trifluoromethyl)benzo[d]thiazole-6-carboxylate](/img/structure/B13129169.png)

![(1S,5S)-2-Azabicyclo[3.2.0]heptan-3-one](/img/structure/B13129182.png)
![4-(4-Bromobenzyl)-7-(3-ethynylbenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13129184.png)


